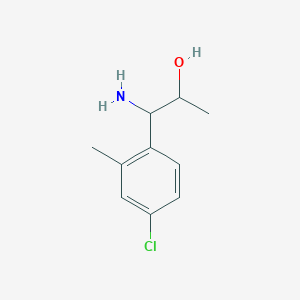
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14ClNO It is a chiral molecule with a hydroxyl group, an amino group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(4-chlorophenyl)propan-2-ol
- 1-Amino-1-(4-methylphenyl)propan-2-ol
- 1-Amino-1-(4-bromophenyl)propan-2-ol
Uniqueness
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol, also known as (1R,2R)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol, is a chiral compound with significant implications in medicinal chemistry. Its unique structural features, including a secondary alcohol and an amino group, contribute to its biological activity and potential therapeutic applications, particularly in neurological disorders.
- Molecular Formula : C10H14ClNO
- Molar Mass : 199.68 g/mol
- Density : 1.179 g/cm³ (predicted)
- pKa : 12.50 (predicted)
The compound's chirality and functional groups are crucial for its reactivity and biological interactions. The amino group allows for nucleophilic substitution reactions, while the secondary alcohol can participate in dehydration reactions or be converted into ethers .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitters suggests potential agonist or antagonist activity at various receptor sites.
Pharmacological Potential
This compound has been investigated for its pharmacological properties, particularly:
- Neurotransmitter Modulation : Studies indicate that the compound may influence dopamine receptor activity, which is vital for treating conditions such as schizophrenia and Parkinson's disease .
Study on CNS Disorders
A notable study explored the effects of this compound in models of CNS disorders. The research focused on its ability to modulate dopamine receptor pathways. Results indicated significant changes in receptor binding affinity compared to control groups, suggesting that this compound could be a candidate for further development in treating neurological conditions .
| Compound | Dopamine Receptor Activity | Binding Affinity (nM) |
|---|---|---|
| This compound | Agonist | 150 ± 30 |
| Control Compound | Inactive | >1000 |
Antimicrobial Screening
In another study assessing antimicrobial properties, derivatives of similar compounds were tested against various bacterial strains. While specific data for this compound are not available, related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating a potential for further exploration in this area .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
TVIZKHYDNFUQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















